molecular formula C22H19N3O2S2 B2510949 N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 863512-04-3

N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No. B2510949
CAS RN: 863512-04-3
M. Wt: 421.53
InChI Key: UZMPCAOFIHVRHH-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds that contain a sulfonyl functional group attached to two carbon atoms. Sulfonamides are known for their various biological activities and are commonly used in medicinal chemistry .


Molecular Structure Analysis

The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also has a biphenyl group, which consists of two connected phenyl rings, and a pyridine ring, which is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound could be influenced by the presence of the thiazole, biphenyl, and pyridine rings. Thiazoles are known to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information on hazards, handling, storage, and disposal .

Future Directions

The potential applications of this compound would depend on its biological activity. Given its structural components, it could be of interest in medicinal chemistry for the development of new therapeutic agents .

properties

IUPAC Name

4-phenyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S2/c26-29(27,21-10-8-18(9-11-21)17-5-2-1-3-6-17)24-14-12-20-16-28-22(25-20)19-7-4-13-23-15-19/h1-11,13,15-16,24H,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMPCAOFIHVRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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